Molecular Weight and Steric Bulk Comparison: Methyl 3-Phenylisonicotinate vs. Methyl 3-Bromoisonicotinate
Methyl 3-Phenylisonicotinate (MW: 213.23 g/mol) exhibits comparable molecular weight to its 3-bromo precursor Methyl 3-Bromoisonicotinate (MW: 216.03 g/mol) but introduces a significantly larger aromatic phenyl substituent instead of a halogen atom . This structural variation alters the compound's steric profile and electronic properties without substantially changing its mass, making it a preferred intermediate for late-stage diversification where halogenated precursors may present toxicity or reactivity concerns .
| Evidence Dimension | Molecular Weight and Substituent Type |
|---|---|
| Target Compound Data | 213.23 g/mol; 3-phenyl substituent (C6H5) |
| Comparator Or Baseline | Methyl 3-Bromoisonicotinate: 216.03 g/mol; 3-bromo substituent (Br) |
| Quantified Difference | Molecular weight difference of 2.80 g/mol; substituent size: phenyl (larger, aromatic) vs. bromo (smaller, halogen) |
| Conditions | Calculated molecular weights from molecular formulas: C13H11NO2 (target) vs. C7H6BrNO2 (comparator) |
Why This Matters
This differentiation is critical for medicinal chemistry applications where steric bulk and aromatic character influence target binding, while avoiding halogenated intermediates that may present regulatory or synthetic challenges.
